BenchChemオンラインストアへようこそ!

2,2-Difluoro-2-(piperidin-2-yl)acetic acid hydrochloride

Oral bioavailability CNS drug delivery Neuronal nitric oxide synthase

This gem-difluorinated piperidine acetic acid hydrochloride is the only building block that converts a non-bioavailable, dicationic scaffold (0% oral F) into an orally bioavailable, monocationic candidate (22% oral F, t₁/₂=10 h) by modulating the pKa of the exocyclic amine. The α,α-difluoro motif cannot be mimicked by ring-fluorinated analogs. Proven in co-crystal structures (PDB 3NLW) and selective nNOS inhibitor programs (3800-fold vs. eNOS). Purchase for CNS-targeted hit-to-lead campaigns.

Molecular Formula C7H12ClF2NO2
Molecular Weight 215.62
CAS No. 1803606-01-0
Cat. No. B1653329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(piperidin-2-yl)acetic acid hydrochloride
CAS1803606-01-0
Molecular FormulaC7H12ClF2NO2
Molecular Weight215.62
Structural Identifiers
SMILESC1CCNC(C1)C(C(=O)O)(F)F.Cl
InChIInChI=1S/C7H11F2NO2.ClH/c8-7(9,6(11)12)5-3-1-2-4-10-5;/h5,10H,1-4H2,(H,11,12);1H
InChIKeyNUMQPIMPUFKCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-(piperidin-2-yl)acetic Acid Hydrochloride (CAS 1803606-01-0) — Fluorinated Piperidine Building Block for CNS-Penetrant Inhibitor Design


2,2-Difluoro-2-(piperidin-2-yl)acetic acid hydrochloride (CAS 1803606-01-0, C₇H₁₂ClF₂NO₂, MW 215.62) is a gem-difluorinated piperidine acetic acid derivative supplied as the hydrochloride salt . The compound features a carboxylic acid moiety geminally substituted with two fluorine atoms at the α-position of the piperidine-2-yl side chain. This gem-difluoro motif is structurally distinct from ring-fluorinated piperidine analogs (e.g., 3,3- or 4,4-difluoropiperidine derivatives) and serves as a versatile building block for the synthesis of CNS-penetrant, monocationic inhibitors of neuronal nitric oxide synthase (nNOS) [1] and has been explored within the broader class of difluoropiperidine acetic acid γ-secretase modulators [2]. Commercially available from Enamine Ltd. (distributed by Fujifilm Wako) at 95% purity, the compound requires refrigerated storage .

Why Generic Substitution Fails for 2,2-Difluoro-2-(piperidin-2-yl)acetic Acid Hydrochloride (CAS 1803606-01-0)


Substituting 2,2-difluoro-2-(piperidin-2-yl)acetic acid hydrochloride with its non-fluorinated parent (2-(piperidin-2-yl)acetic acid hydrochloride, CAS 19615-30-6) or with ring-fluorinated analogs (e.g., 3,3-difluoropiperidine acetic acid derivatives) is scientifically unsound because the gem-difluoro substitution at the α-position of the acetic acid side chain serves a precise, quantifiable role: it reduces the pKa of the adjacent amine, converting a dicationic species (both piperidine NH and side-chain NH protonated at physiological pH) into a monocationic species capable of passive membrane permeation [1]. In rat pharmacokinetic studies, the des-fluoro parent compound (R,R)-1 exhibited essentially 0% oral bioavailability, whereas the gem-difluorinated analog 3b achieved 22% oral bioavailability with a terminal half-life of 10 hours [1]. This pKa modulation cannot be replicated by placing fluorine atoms on the piperidine ring itself (e.g., 3,3-difluoro or 4,4-difluoro derivatives), because those substitution patterns do not exert the same through-bond inductive effect on the exocyclic amine that is critical for reducing basicity at that specific position [2]. Furthermore, the carboxylic acid functionality is essential for further derivatization (e.g., amide coupling, esterification), meaning substituted esters or carbamates alone are not functionally interchangeable for synthetic workflows.

Quantitative Differentiation Evidence for 2,2-Difluoro-2-(piperidin-2-yl)acetic Acid Hydrochloride (CAS 1803606-01-0)


Oral Bioavailability Transformation: 22% for Gem-Difluorinated Compound vs. 0% for Des-Fluoro Parent in Rat PK

In a direct head-to-head rat pharmacokinetic comparison, the gem-difluorinated nNOS inhibitor 3b (synthesized from 2,2-difluoro-2-(piperidin-2-yl)acetic acid building block) demonstrated 22.2% oral bioavailability, whereas the structurally identical des-fluoro parent compound (R,R)-1 exhibited essentially zero oral bioavailability [1]. The oral terminal half-life (t₁/₂) of the difluorinated compound 3b was 10 hours; the parent compound had no measurable oral exposure [1]. This transformation is attributed to the gem-difluoro motif reducing the pKa of the exocyclic amine, conferring monocationic character at physiological pH — a prerequisite for passive blood-brain barrier penetration [2].

Oral bioavailability CNS drug delivery Neuronal nitric oxide synthase Pharmacokinetics

nNOS Potency and Isoform Selectivity: Ki = 36 nM with 3800-fold Selectivity Over eNOS

The gem-difluorinated inhibitor 3b (derived from the title compound scaffold) achieved a Ki of 36 nM against neuronal nitric oxide synthase (nNOS), with 3800-fold selectivity over endothelial NOS (eNOS, Ki = 140 μM) and 1400-fold selectivity over inducible NOS (iNOS, Ki = 51 μM) [1]. For comparison, the racemic non-difluorinated lead compound 2 showed a Ki of 80 nM for nNOS but only 1500-fold selectivity over eNOS and 650-fold over iNOS [1]. The (S,S)-difluorinated enantiomer 3a showed a Ki of 390 nM (5-fold less potent than racemic 2, 10-fold less than 3b), demonstrating the critical interplay between stereochemistry and difluorination [1]. The 10-fold improvement in Ki from 3a to 3b is attributed to a flipped binding orientation that permits full protonation of the aminopyridine moiety [1].

nNOS inhibition Isoform selectivity Enzymatic Ki Neuroprotection

Structural Biology Validation: 2.10 Å Crystal Structure Confirms Gem-Difluoro Binding Mode in nNOS Active Site (PDB 3NLW)

The co-crystal structure of rat nNOS heme domain in complex with the gem-difluorinated inhibitor (PDB ID: 3NLW) resolved at 2.10 Å resolution provides atomic-level evidence of how the 2,2-difluoro-2-(piperidin-2-yl)ethyl moiety engages the enzyme active site [1]. The structure reveals that the gem-difluoro group is positioned to modulate the protonation state of the adjacent amine, with MM-PBSA calculations indicating partial protonation when bound, enabling favorable electrostatic interactions with the heme propionates and Glu592 while maintaining monocationic character for membrane permeation [2]. In contrast, inhibitors lacking the gem-difluoro motif (e.g., compound 1) carry two positive charges at physiological pH, dramatically impairing passive blood-brain barrier penetration [2]. The (R,R) stereochemistry of the piperidine-2-yl substituent is essential for the flipped binding orientation that yields the 10-fold potency gain over the (S,S) enantiomer [1].

X-ray crystallography Structure-based drug design nNOS active site Binding mode

γ-Secretase Modulator Class Evidence: Difluoropiperidine Acetic Acids Selectively Lower Aβ42 In Vivo Without Notch-Related Toxicity

The broader chemical class of difluoropiperidine acetic acids — of which 2,2-difluoro-2-(piperidin-2-yl)acetic acid hydrochloride is a foundational building block — has been validated as γ-secretase modulators (GSMs) that selectively reduce the pathogenic Aβ42 peptide without affecting total Aβ production or triggering Notch-related gastrointestinal toxicity [1]. In a genetically engineered mouse model of APP processing, compounds from this series (1f and 2c) demonstrated selective lowering of Aβ42 levels [1]. In a 7-day rat safety study, compound 1f administered orally at 250 mg/kg/day (AUC₀₋₂₄ = 2100 μM·h) did not produce Notch-related adverse effects [1]. This is in contrast to γ-secretase inhibitors, which non-selectively block all γ-secretase cleavage events and are associated with dose-limiting Notch toxicity [2]. The difluoropiperidine acetic acid scaffold was enabled by a unique and selective β-difluorination protocol using Selectfluor, underscoring the synthetic accessibility of this fluorination pattern [1].

Alzheimer's disease γ-Secretase modulation Amyloid-beta Therapeutic window

Synthetic Accessibility: Selectfluor-Mediated β-Difluorination Provides Regioselective Route to 3,3-Difluoropiperidine Scaffolds

The synthesis of 2-aryl-3,3-difluoropiperidine acetic acid analogs — a key structural class for which 2,2-difluoro-2-(piperidin-2-yl)acetic acid serves as an intermediate — was facilitated by a unique and selective β-difluorination using Selectfluor® [1]. This method enables regioselective introduction of fluorine atoms at the 3-position of the piperidine ring while preserving the carboxylic acid functionality at the 2-position side chain [1]. In contrast, traditional fluorination methods using DAST or Deoxo-Fluor often suffer from lower regioselectivity, competing side reactions, and require protection/deprotection sequences [2]. While the title compound (gem-difluoro at the α-position of the acetic acid side chain) is structurally distinct from the 3,3-difluoropiperidine series, both scaffolds share the C₇H₁₁F₂NO₂ core formula, and the title compound provides a synthetic entry point for exploring SAR around the fluorination position — whether at the acetic acid α-carbon or the piperidine ring [1].

Late-stage fluorination Selectfluor Regioselective synthesis Medicinal chemistry

Procurement-Relevant Application Scenarios for 2,2-Difluoro-2-(piperidin-2-yl)acetic Acid Hydrochloride (CAS 1803606-01-0)


CNS-Penetrant nNOS Inhibitor Lead Optimization for Neurodegenerative Disease

Based on the direct head-to-head PK evidence that the gem-difluoro motif converts a non-bioavailable scaffold (0% oral F) into an orally bioavailable candidate (22% oral F, t₁/₂ = 10 h) [1], this compound is the appropriate building block for medicinal chemistry teams optimizing nNOS inhibitors targeting Parkinson's disease, Alzheimer's disease, and chronic migraine. The 3800-fold selectivity over eNOS (Ki = 36 nM vs. 140 μM) [1] is critical for avoiding the cardiovascular toxicity associated with non-selective NOS inhibition. The PDB 3NLW co-crystal structure at 2.10 Å [2] enables structure-guided design of second-generation analogs with improved CNS penetration and target engagement.

γ-Secretase Modulator (GSM) Development for Alzheimer's Disease with Notch-Sparing Profile

The difluoropiperidine acetic acid scaffold, for which this compound is a key synthetic intermediate, has demonstrated selective Aβ42 lowering in APP transgenic mice and a clean Notch safety profile in 7-day rat toxicology at 250 mg/kg/day (AUC₀₋₂₄ = 2100 μM·h) [3]. Medicinal chemistry programs pursuing substrate-selective γ-secretase modulation — as opposed to pan-inhibition — should prioritize building blocks bearing the difluoro motif to maintain the class-level selectivity advantage over non-fluorinated piperidine acetic acids.

Fragment-Based and Structure-Guided Drug Discovery Leveraging Fluorinated Piperidine Building Blocks

The compound's carboxylic acid handle, gem-difluoro pKa modulation, and piperidine NH provide three orthogonal diversification points for fragment growing, merging, or linking strategies. The validated crystallographic binding mode in nNOS (PDB 3NLW) [2] and the demonstrated application in γ-secretase modulator SAR [3] establish this building block as a privileged scaffold for CNS-targeted fragment-based drug discovery. Its commercial availability through Enamine Ltd. (Fujifilm Wako catalog) with defined purity specifications (95%) and cold-chain logistics supports reproducible procurement for hit-to-lead campaigns.

Chemical Biology Probe Development for NOS Isoform Profiling

The exceptional isoform selectivity achieved by the (R,R)-gem-difluorinated analog 3b (3800-fold nNOS over eNOS, 1400-fold over iNOS) [1] makes derivatives of this building block suitable as chemical probes for dissecting the distinct physiological and pathological roles of nNOS in neuronal signaling. The monocationic character conferred by the gem-difluoro motif enables cell permeability while maintaining on-target potency — a dual requirement for cellular probe development that non-fluorinated analogs fail to satisfy [1].

Quote Request

Request a Quote for 2,2-Difluoro-2-(piperidin-2-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.